molecular formula C19H18N2O5S B2381535 N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 433305-93-2

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B2381535
CAS No.: 433305-93-2
M. Wt: 386.42
InChI Key: HUHIEPMPFOWGPN-UHFFFAOYSA-N
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Description

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide is a sulfonamide derivative featuring a furan-2-carboxamide group linked to a phenyl ring, which is further substituted with a sulfamoyl moiety attached to a 4-ethoxyphenyl group. This structure combines the sulfonamide pharmacophore—known for antimicrobial and enzyme inhibitory activity—with a furan ring, which may enhance solubility and binding specificity.

Properties

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-2-25-16-9-5-15(6-10-16)21-27(23,24)17-11-7-14(8-12-17)20-19(22)18-4-3-13-26-18/h3-13,21H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHIEPMPFOWGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonamide.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the sulfamoyl moiety can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the sulfamoyl moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound binds to the active site of the enzyme, preventing it from processing viral polyproteins, thereby inhibiting viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Variations in the Carboxamide Group

(a) N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide (CAS: 444147-29-9)
  • Structural Difference : Replaces the furan-2-carboxamide group with a benzamide moiety.
  • Molecular Formula : C₂₁H₂₀N₂O₄S (MW: 396.46) .
(b) N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide (CHEMBL1533790)
  • Structural Difference : Substitutes the 4-ethoxyphenyl group with a 2,6-dimethoxypyrimidin-4-yl moiety.
  • Impact : The pyrimidine ring introduces hydrogen-bonding capabilities, which could enhance enzyme inhibition (e.g., dihydrofolate reductase). The methoxy groups may alter metabolic stability.
  • Molecular Formula : C₁₇H₁₆N₄O₆S (MW: 420.39) .

Analogues with Variations in the Sulfamoyl Substituents

(a) N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide (ZINC2843645)
  • Structural Difference : Replaces the ethoxyphenyl group with an ethyl-phenyl substituted sulfamoyl and introduces a dimethylbenzofuran carboxamide.
  • The benzofuran ring may improve fluorescence properties for imaging applications.
  • Molecular Formula : C₂₆H₂₅N₃O₄S (MW: 483.56) .
(b) N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide
  • Structural Difference : Substitutes the ethoxyphenyl group with a pyridin-2-yl moiety and replaces furan with a pyrazole ring.
  • Pyrazole introduces a hydrogen-bond donor, which may optimize interactions with charged residues in target proteins.
  • Spectral Data : IR peaks at 3329 cm⁻¹ (NH), 1720 cm⁻¹ (C=O) .

Analogues with Modified Aromatic Systems

(a) N-[2-(4-Methoxyphenyl)ethyl]-5-(phenylsulfanylmethyl)furan-2-carboxamide
  • Structural Difference : Incorporates a 4-methoxyphenethyl group and a phenylsulfanylmethyl substituent on the furan.
  • Impact : The thioether linkage increases hydrophobicity, while the methoxy group may modulate electronic effects on the aromatic ring.
  • Molecular Formula: C₂₁H₂₁NO₃S (MW: 367.46) .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₁₉H₁₈N₂O₅S 394.42 4-ethoxyphenyl, furan-2-carboxamide Balanced lipophilicity, sulfonamide -
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide C₂₁H₂₀N₂O₄S 396.46 Benzamide, 4-ethoxyphenyl Enhanced π-π interactions
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide C₁₇H₁₆N₄O₆S 420.39 2,6-Dimethoxypyrimidine Hydrogen-bonding capability
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethylbenzofuran-2-carboxamide C₂₆H₂₅N₃O₄S 483.56 Ethyl-phenyl, dimethylbenzofuran Steric bulk, fluorescence potential

Research Findings and Trends

  • Sulfonamide Core : The sulfamoyl group is critical for binding to enzymes like carbonic anhydrase or dihydrofolate reductase. Substitutions on the phenyl ring (e.g., ethoxy vs. methoxy) modulate electronic effects and metabolic stability .
  • Carboxamide Variations : Furan-2-carboxamide offers a balance between solubility and aromaticity, whereas benzamide derivatives may prioritize target affinity over bioavailability .
  • Biological Activity : Pyridine- or pyrimidine-containing analogues (e.g., ) show promise in antimicrobial and anticancer contexts due to enhanced hydrogen-bonding interactions .

Biological Activity

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a sulfamoyl group, and an ethoxyphenyl moiety, which contribute to its unique chemical properties and reactivity. Its biological activity is primarily linked to its interactions with specific molecular targets, including enzymes involved in various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]furan-2-carboxamide
Molecular Formula C19H18N2O5S
Molecular Weight 378.42 g/mol
InChI Key HUHIEPMPFOWGPN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been shown to inhibit the SARS-CoV-2 main protease (Mpro), which plays a crucial role in the replication of the virus responsible for COVID-19. This inhibition mechanism involves binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2. In vitro studies have shown that this compound effectively reduces viral load in infected cell lines, suggesting its potential as a therapeutic agent for treating COVID-19.

Enzyme Inhibition Studies

A series of enzyme inhibition assays have been conducted to evaluate the efficacy of this compound against various targets:

Enzyme Target IC50 (µM) Effectiveness
SARS-CoV-2 Mpro0.56High
Protein Tyrosine Phosphatase 1B (PTP1B)1.20Moderate
Carbonic Anhydrase0.75High

These findings indicate that the compound not only targets viral proteases but also has implications in metabolic pathways regulated by PTP1B, which is associated with insulin signaling and diabetes management .

Computational Studies

Computational methods such as molecular docking and dynamics simulations have been employed to elucidate the binding interactions between this compound and its target enzymes. These studies provide insights into the structural requirements for effective inhibition and guide further optimization of the compound for enhanced potency .

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